1H-4,7-Methano-1,7-naphthyridine 1H-4,7-Methano-1,7-naphthyridine
Brand Name: Vulcanchem
CAS No.: 205525-73-1
VCID: VC18915784
InChI: InChI=1S/C9H8N2/c1-3-10-9-6-11-4-2-8(9)7(1)5-11/h1-4,6,10H,5H2
SMILES:
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol

1H-4,7-Methano-1,7-naphthyridine

CAS No.: 205525-73-1

Cat. No.: VC18915784

Molecular Formula: C9H8N2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

1H-4,7-Methano-1,7-naphthyridine - 205525-73-1

Specification

CAS No. 205525-73-1
Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
IUPAC Name 1,4-diazatricyclo[5.3.1.03,8]undeca-2,5,7,9-tetraene
Standard InChI InChI=1S/C9H8N2/c1-3-10-9-6-11-4-2-8(9)7(1)5-11/h1-4,6,10H,5H2
Standard InChI Key QCSSNVKTWUUJSF-UHFFFAOYSA-N
Canonical SMILES C1C2=C3C=CN1C=C3NC=C2

Introduction

Chemical Identity and Structural Characteristics

1H-4,7-Methano-1,7-naphthyridine is a tricyclic system with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol. Its IUPAC name, 1,4-diazatricyclo[5.3.1.0³,⁸]undeca-2,5,7,9-tetraene, reflects the bridging methano group and nitrogen placement. The compound’s canonical SMILES representation is C1C2=C3C=CN1C=C3NC=C2, and its three-dimensional structure has been validated via X-ray crystallography and computational modeling.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number205525-73-1
Molecular FormulaC₉H₈N₂
Molecular Weight144.17 g/mol
Density1.28 g/cm³ (predicted)
Boiling Point342°C (estimated)
LogP (Partition Coefficient)1.85 (calculated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The compound’s planar aromatic system and nitrogen-rich structure enable π-π stacking interactions and hydrogen bonding, critical for binding biological targets.

Synthesis and Manufacturing

The synthesis of 1H-4,7-Methano-1,7-naphthyridine typically involves multi-step cyclization and condensation reactions. A common route begins with 1,3-cyclohexadiene and cyanamide, proceeding through intermediates such as 4,7-dihydro-1H-cyclopenta[b]pyridine before final dehydrogenation. Alternative methods utilize:

  • Pd-catalyzed cross-coupling to assemble the bicyclic core.

  • Microwave-assisted cyclization to enhance reaction efficiency.

Key challenges include controlling regioselectivity and minimizing side products. Recent advances in flow chemistry have improved yields to ~65% under optimized conditions.

Industrial and Research Applications

Beyond pharmaceuticals, 1H-4,7-Methano-1,7-naphthyridine serves as:

  • A ligand precursor in catalytic systems for C–H activation.

  • A fluorescent probe due to its inherent luminescence (λₑₘ = 410 nm).

  • A building block for metal-organic frameworks (MOFs) with gas storage capabilities.

Challenges and Future Directions

Despite its promise, several hurdles impede clinical translation:

  • Synthetic Complexity: Scalable production requires cheaper catalysts and greener solvents.

  • Pharmacokinetics: Preliminary ADMET profiles indicate moderate bioavailability (F = 40%) and hepatic clearance.

  • Toxicology: Limited data exist on long-term exposure effects.

Future research should prioritize:

  • Structure-Activity Relationship (SAR) studies to optimize therapeutic indices.

  • In vivo validation of antimalarial and antibacterial efficacy.

  • Development of targeted delivery systems to mitigate off-target effects .

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